molecular formula C33H40O21 B1259012 Aescuflavoside A

Aescuflavoside A

Cat. No. B1259012
M. Wt: 772.7 g/mol
InChI Key: LXYLKQLCIVSEGM-JJYGYPTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aescuflavoside A is a natural product found in Aesculus chinensis with data available.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Aescuflavoside A, a flavonal glycoside isolated from the seeds of Aesculus chinensis, has been successfully synthesized. This synthesis involved regioselective glycosylation of 7-O-benzyltamarixetin, highlighting the compound's structural complexity and potential for further chemical research (Zhu, Peng, Li, Han, & Yu, 2006).

Potential Therapeutic Applications

  • While specific studies on this compound's therapeutic applications are limited, research on similar compounds from Aesculus species indicates various pharmacological potentials:
    • Aesculin, from Aesculus species, shows protective effects against colitis and ulcerative colitis, suggesting potential anti-inflammatory applications (Tian, Peng, Luo, Zhang, Li, Zhou, & Fan, 2019).
    • The anti-nociceptive properties of Aesculus indica, which may relate to dual inhibition of peripheral and central nociception mechanisms, could hint at possible pain management applications for this compound (Firdoos, Khan, & Ali, 2018).
    • Aesculin's suppression of the NLRP3 inflammasome-mediated pyroptosis in myocardial ischemia/reperfusion injury suggests a protective role in cardiovascular conditions (Xu, Jiang, Yan, Yin, Wang, Wang, Fang, & Du, 2021).

properties

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-[4-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C33H40O21/c1-47-14-3-2-10(4-15(14)50-32-27(46)24(43)21(40)17(7-34)51-32)28-29(23(42)19-12(37)5-11(36)6-16(19)49-28)53-33-30(25(44)22(41)18(8-35)52-33)54-31-26(45)20(39)13(38)9-48-31/h2-6,13,17-18,20-22,24-27,30-41,43-46H,7-9H2,1H3/t13-,17-,18-,20+,21-,22-,24+,25+,26-,27-,30-,31+,32-,33+/m1/s1

InChI Key

LXYLKQLCIVSEGM-JJYGYPTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O

synonyms

aescuflavoside A

Origin of Product

United States

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